molecular formula C7H6Br2ClN3 B6224943 6-bromo-5-chloro-1H-1,3-benzodiazol-2-amine hydrobromide CAS No. 2768327-68-8

6-bromo-5-chloro-1H-1,3-benzodiazol-2-amine hydrobromide

Cat. No.: B6224943
CAS No.: 2768327-68-8
M. Wt: 327.4
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Description

6-bromo-5-chloro-1H-1,3-benzodiazol-2-amine hydrobromide is a chemical compound that belongs to the class of benzodiazoles Benzodiazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-5-chloro-1H-1,3-benzodiazol-2-amine hydrobromide typically involves the bromination and chlorination of a benzodiazole precursor. One common method includes the reaction of 5-chloro-1H-1,3-benzodiazole with bromine in the presence of a suitable solvent and catalyst. The reaction conditions often require controlled temperatures and specific reaction times to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield while minimizing the risk of contamination. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve the required purity levels for industrial applications .

Chemical Reactions Analysis

Types of Reactions

6-bromo-5-chloro-1H-1,3-benzodiazol-2-amine hydrobromide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, reducing agents, and coupling reagents. The reaction conditions vary depending on the desired product but often involve controlled temperatures, specific solvents, and catalysts .

Major Products Formed

The major products formed from these reactions include various substituted benzodiazoles, which can have different functional groups attached to the benzene or imidazole rings. These derivatives can exhibit unique chemical and biological properties .

Scientific Research Applications

6-bromo-5-chloro-1H-1,3-benzodiazol-2-amine hydrobromide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-bromo-5-chloro-1H-1,3-benzodiazol-2-amine hydrobromide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve the inhibition of key enzymes or the modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-bromo-5-chloro-1H-1,3-benzodiazol-2-amine hydrobromide is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

CAS No.

2768327-68-8

Molecular Formula

C7H6Br2ClN3

Molecular Weight

327.4

Purity

95

Origin of Product

United States

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